N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide
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Overview
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide: is a complex organic compound with the molecular formula C15H12N2OS and a molecular weight of 268.33. This compound features a unique structure that includes a thiazole ring fused with an acenaphthene moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide typically involves the reaction of acenaphthenequinone with thiosemicarbazide to form the thiazole ring. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine: A related compound with a similar core structure but different functional groups.
Thiazole Derivatives: Compounds like thiazole itself, which share the thiazole ring but differ in their substituents and overall structure.
Uniqueness
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide is unique due to its fused acenaphthene-thiazole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-8(18)16-15-17-14-11-4-2-3-9-5-6-10(13(9)11)7-12(14)19-15/h2-4,7H,5-6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFJILTYLQRWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C3CCC4=C3C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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